molecular formula C11H15NO B13614572 3-(2,4-Dimethylphenyl)azetidin-3-ol

3-(2,4-Dimethylphenyl)azetidin-3-ol

Cat. No.: B13614572
M. Wt: 177.24 g/mol
InChI Key: IGPUDTLGXSPMDG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylphenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the azetidine ring. This combination imparts distinct reactivity and biological activity compared to other azetidine derivatives .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-8-3-4-10(9(2)5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3

InChI Key

IGPUDTLGXSPMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CNC2)O)C

Origin of Product

United States

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